4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine
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Overview
Description
4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom in a six-membered ring. This particular compound is characterized by the presence of a 4-chlorobutyl group and two methyl groups attached to the thiomorpholine ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with 4-chlorobutyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobutyl group.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and organic solvents like dichloromethane.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted thiomorpholines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced forms of the compound.
Scientific Research Applications
4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine involves its interaction with molecular targets through its functional groups. The chlorobutyl group can participate in nucleophilic substitution reactions, while the thiomorpholine ring can interact with various biological molecules. The compound’s effects are mediated through these interactions, which can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyl Ether: Similar in structure but lacks the thiomorpholine ring.
Bis(4-chlorobutyl) Ether: Contains two chlorobutyl groups but no thiomorpholine ring.
4-Chloro-1-butanol: Contains a chlorobutyl group but differs in the functional group attached.
Uniqueness
4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine is unique due to the presence of both the chlorobutyl group and the thiomorpholine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H20ClNS |
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Molecular Weight |
221.79 g/mol |
IUPAC Name |
4-(4-chlorobutyl)-2,2-dimethylthiomorpholine |
InChI |
InChI=1S/C10H20ClNS/c1-10(2)9-12(7-8-13-10)6-4-3-5-11/h3-9H2,1-2H3 |
InChI Key |
IRCUMJXSPBSXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)CCCCCl)C |
Origin of Product |
United States |
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